1-(4-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole is a compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole typically involves multi-step reactions. One common method includes the reaction of 4-chlorobenzaldehyde with 1,5-dimethyl-3-pyrazolecarboxaldehyde in the presence of a base to form the intermediate product. This intermediate is then subjected to cyclization reactions under specific conditions to yield the final compound . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
1-(4-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
1-(4-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole can be compared with other pyrazole derivatives such as:
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Known for its anti-breast cancer activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are studied for their CDK2 inhibitory activity and potential as anticancer agents.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H21ClN6 |
---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole |
InChI |
InChI=1S/C20H21ClN6/c1-12-19(17-10-22-25(4)13(17)2)24-27(16-8-6-15(21)7-9-16)20(12)18-11-23-26(5)14(18)3/h6-11H,1-5H3 |
InChI Key |
NWOMKDNYMFLYBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=C(N(N=C2)C)C)C3=CC=C(C=C3)Cl)C4=C(N(N=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.